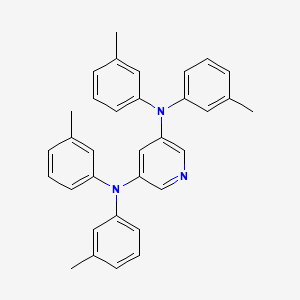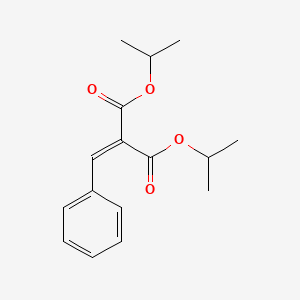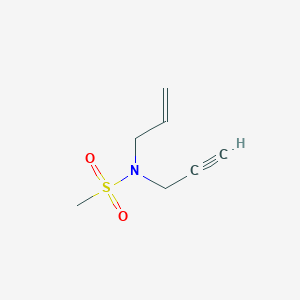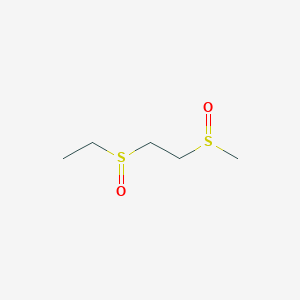
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by an ethene bridge, with butoxy groups attached to the 3 and 4 positions of each thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the reaction of butyl bromide with thiophene-3,4-diol in the presence of a base such as potassium carbonate.
Coupling of Thiophene Rings: The two thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with an appropriate ethene-1,2-diyl precursor.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2’-(Ethane-1,2-diyl)bis(3,4-dibutoxythiophene).
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It is studied for its potential use in the fabrication of conductive polymers and nanomaterials.
Chemical Sensors: The compound’s electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) exerts its effects is primarily through its electronic properties. The ethene bridge and butoxy groups influence the compound’s conjugation and electron distribution, making it an effective material for electronic applications. The compound can interact with molecular targets such as electron acceptors and donors, facilitating charge transfer processes in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(thiophene): Lacks the butoxy groups, resulting in different electronic properties.
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethoxythiophene): Contains methoxy groups instead of butoxy groups, affecting solubility and electronic characteristics.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenoxythiophene): Contains phenoxy groups, leading to different steric and electronic effects.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial.
Properties
CAS No. |
147212-47-3 |
|---|---|
Molecular Formula |
C26H40O4S2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
3,4-dibutoxy-2-[2-(3,4-dibutoxythiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40O4S2/c1-5-9-15-27-21-19-31-23(25(21)29-17-11-7-3)13-14-24-26(30-18-12-8-4)22(20-32-24)28-16-10-6-2/h13-14,19-20H,5-12,15-18H2,1-4H3 |
InChI Key |
VXIFALGZEMHJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CSC(=C1OCCCC)C=CC2=C(C(=CS2)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





acetate](/img/structure/B12548326.png)



![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)

![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)


![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
